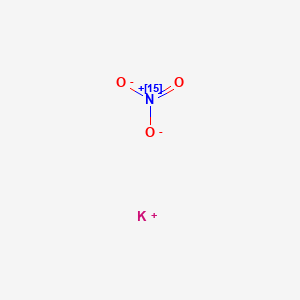

Potassium nitrate-15N

Beschreibung

Eigenschaften

IUPAC Name |

potassium;dioxido(oxo)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.NO3/c;2-1(3)4/q+1;-1/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIUAXJPYTZDNR-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447921 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.097 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57654-83-8 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium Nitrate-¹⁵N: Properties, Applications, and Analytical Methodologies

This guide provides a comprehensive technical overview of Potassium Nitrate-¹⁵N (K¹⁵NO₃), a stable isotope-labeled compound crucial for advancements in biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties of K¹⁵NO₃, explores its diverse applications, and details the analytical methodologies essential for its effective utilization. The insights provided herein are grounded in established scientific principles and field-proven applications, aiming to empower researchers to leverage the full potential of ¹⁵N isotopic labeling.

Fundamental Properties of Potassium Nitrate-¹⁵N

Potassium Nitrate-¹⁵N is an inorganic salt where the naturally abundant nitrogen-14 (¹⁴N) isotope is enriched with the stable, non-radioactive nitrogen-15 (¹⁵N) isotope.[1][2] This isotopic substitution is the cornerstone of its utility in tracer studies, as it allows for the precise tracking and quantification of nitrogen-containing molecules in complex biological systems.[3][4]

Physical Characteristics

Potassium Nitrate-¹⁵N is a white crystalline solid that is odorless.[5][6] Its physical properties are largely similar to that of its unlabeled counterpart, with minor variations due to the increased mass of the ¹⁵N isotope.

Table 1: Physical Properties of Potassium Nitrate-¹⁵N

| Property | Value | Source(s) |

| Molecular Formula | K¹⁵NO₃ | [5][7] |

| Molecular Weight | ~102.10 g/mol (for 98 atom % ¹⁵N) | [5][7][8][9] |

| Appearance | White crystalline powder | [5][6][7] |

| Melting Point | 334 °C (decomposes) | [10][11][12][13] |

| Boiling Point | 400 °C (decomposes) | [14][15] |

| Density | ~2.109 - 2.143 g/mL at 25 °C | [10][16] |

| Solubility in Water | 31.6 g/100 mL at 20 °C; 38.3 g/100 g at 25 °C | [6][17] |

Chemical Profile and Isotopic Enrichment

The chemical behavior of K¹⁵NO₃ mirrors that of standard potassium nitrate. It is a stable salt that is not hygroscopic.[17] From a safety perspective, it is a strong oxidizing agent and can intensify fires; therefore, it should be kept away from combustible materials.[16][18] Mixtures with reducing agents may be explosive.[16]

The most critical parameter for its application is the isotopic enrichment , which refers to the percentage of ¹⁵N atoms relative to the total nitrogen atoms in the compound. Commercially available K¹⁵NO₃ can be sourced with various levels of isotopic purity, commonly ranging from 5 atom % to over 98 atom % ¹⁵N.[5][10] The choice of enrichment level is dictated by the specific experimental requirements, with higher enrichment providing a stronger signal for detection in analytical instruments.

The Role of Potassium Nitrate-¹⁵N in Research and Development

The incorporation of the ¹⁵N isotope serves as a powerful tool for elucidating complex biological processes.[1] K¹⁵NO₃ acts as a precursor for introducing the ¹⁵N label into a wide array of nitrogen-containing biomolecules.

Metabolic Labeling and Flux Analysis

In metabolic studies, organisms or cell cultures are grown in media where the primary nitrogen source is replaced with a ¹⁵N-labeled compound, such as K¹⁵NO₃.[19][20] This leads to the incorporation of ¹⁵N into newly synthesized amino acids, proteins, nucleic acids, and other metabolites.[2] By tracking the ¹⁵N label, researchers can gain profound insights into:

-

Metabolic Pathways: Elucidating the flow of nitrogen through various biochemical routes.[2][21]

-

Protein and Nucleic Acid Synthesis Rates: Quantifying the dynamics of macromolecule production under different physiological or pathological conditions.

-

Nutrient Uptake and Assimilation: Particularly relevant in agricultural and environmental sciences to trace the fate of nitrogen fertilizers.[11][12][17]

Sources

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. metsol.com [metsol.com]

- 4. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]

- 5. Potassium nitrate-15N 15N 98atom 57654-83-8 [sigmaaldrich.com]

- 6. Potassium Nitrate | KNO3 | CID 24434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 硝酸钾- 15 N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 8. isotope.com [isotope.com]

- 9. isotope.com [isotope.com]

- 10. Kaliumnitrat-15N 5 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 11. Potassium Nitrate (15N, 99%) • Buy it now • IsotopeShop.com [isotopeshop.com]

- 12. POTASSIUM NITRATE-15N | 57654-83-8 [chemicalbook.com]

- 13. Potassium Nitrate-15N, 98+ Atom % 15N - Yorlab [yorlab.co.uk]

- 14. Potassium nitrate | Definition, Formula, Uses, & Facts | Britannica [britannica.com]

- 15. technopharmchem.com [technopharmchem.com]

- 16. dl.novachem.com.au [dl.novachem.com.au]

- 17. Potassium Nitrate • 15N • Potassium Nitrate • IsotopeShop.com [isotopeshop.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Natural Abundance of ¹⁵N in Potassium Nitrate: Principles, Measurement, and Applications in Scientific Research

Introduction: The Significance of an Isotopic Signature

In the precise world of scientific research and pharmaceutical development, the elemental and molecular identity of a compound is paramount. Yet, beyond this fundamental identification lies a more subtle, intrinsic characteristic: the natural isotopic abundance. For nitrogen-containing compounds such as potassium nitrate (KNO₃), the ratio of the stable isotopes ¹⁵N to ¹⁴N provides a powerful "isotopic fingerprint." This guide offers an in-depth exploration of the natural abundance of ¹⁵N in potassium nitrate, the analytical methodologies used for its determination, and its critical applications in verifying material provenance and ensuring scientific integrity. For researchers and drug development professionals, understanding this isotopic signature is not merely an academic exercise; it is a vital tool for raw material authentication, supply chain security, and mechanistic studies.

Nitrogen in nature is predominantly composed of two stable isotopes: ¹⁴N (approximately 99.634%) and the heavier ¹⁵N (approximately 0.366%).[1][2] Variations in this ratio, arising from kinetic and equilibrium fractionation effects during biogeochemical and industrial processes, provide distinct signatures for nitrogen-containing materials.[3][4] These variations are expressed using the delta (δ) notation in parts per thousand (per mil, ‰) relative to a standard:

δ¹⁵N (‰) = [ (¹⁵N/¹⁴N)sample / (¹⁵N/¹⁴N)standard − 1 ] × 1000

The internationally recognized standard for nitrogen is atmospheric N₂, which is assigned a δ¹⁵N value of 0‰ by definition due to its vast, well-mixed, and isotopically homogeneous nature.[5][6][7]

Section 1: The Isotopic Landscape of Potassium Nitrate

The δ¹⁵N value of potassium nitrate is fundamentally dictated by the isotopic composition of its nitrogen source. Historically and commercially, KNO₃ is derived from two primary routes: natural mineral deposits and industrial synthesis. Understanding the origin of the nitrogen in these pathways is key to interpreting its isotopic signature.

Natural Potassium Nitrate: An Atmospheric Legacy

The most significant natural sources of nitrate salts (historically known as saltpeter) are the vast caliche deposits found in hyper-arid regions, most notably the Atacama Desert in Chile.[8][9][10] Extensive isotopic studies of these deposits have revealed that the nitrogen is predominantly of atmospheric origin.[8][9] The proposed mechanism involves the atmospheric oxidation of nitrogen oxides (NOx) to form nitric acid (HNO₃), which is then deposited on the Earth's surface over geological timescales.

Because the ultimate source of this nitrogen is the atmosphere, the resulting nitrate minerals inherit a δ¹⁵N signature that is very close to 0‰. Isotopic analyses of high-grade nitrate deposits from the Atacama Desert consistently show δ¹⁵N values ranging from -5‰ to +5‰ , with a majority clustering near 0‰.[8] This signature is a direct reflection of the atmospheric N₂ from which it was formed.

Synthetic Potassium Nitrate: The Haber-Bosch Fingerprint

The advent of industrial nitrogen fixation, primarily through the Haber-Bosch process, revolutionized the production of nitrogen-based fertilizers and chemicals. This process synthesizes ammonia (NH₃) by reacting atmospheric nitrogen (N₂) with hydrogen (H₂) under high pressure and temperature. The resulting ammonia is the foundational feedstock for producing nitric acid, which is then reacted with a potassium source, such as potassium chloride (KCl), to produce synthetic potassium nitrate.[11][12]

Crucially, the Haber-Bosch process fixes atmospheric N₂ with minimal isotopic fractionation.[6] As a result, synthetic nitrogen fertilizers, including potassium nitrate, also exhibit a δ¹⁵N value that is characteristically close to 0‰, typically falling within the range of -3‰ to +3‰ .[6]

Causality and Implications

The convergence of δ¹⁵N values around 0‰ for both natural and synthetic potassium nitrate is a direct consequence of their shared ultimate origin: atmospheric nitrogen. While this similarity means that δ¹⁵N alone cannot definitively distinguish between a pristine natural mineral and a standard synthetic product, it provides a powerful baseline. Any significant deviation from this narrow range (e.g., δ¹⁵N values greater than +10‰) would strongly indicate that the nitrogen has been subjected to other biogeochemical processes, such as the nitrification of manure or other organic wastes, which are known to enrich the residual nitrate in ¹⁵N.[6]

For pharmaceutical applications, this baseline is critical. It establishes an expected isotopic range for high-purity potassium nitrate intended for use as a raw material. An "out-of-spec" δ¹⁵N value can be an immediate red flag, signaling potential contamination, mislabeling, or origin from a non-standard production process.

Section 2: Analytical Methodology for δ¹⁵N Determination

The gold-standard technique for high-precision measurement of natural ¹⁵N abundance is Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) .[13][14] This method provides the accuracy and sensitivity required to resolve the subtle variations in isotopic ratios that define a material's fingerprint.

The Principle of EA-IRMS

The EA-IRMS system operates through a two-stage process:

-

Elemental Analysis (EA): The solid potassium nitrate sample is weighed into a small tin capsule and introduced into a high-temperature combustion furnace (typically >1000°C). The sample undergoes instantaneous combustion, converting all nitrogen within the KNO₃ into nitrogen gas (N₂). The resulting gases are then passed through a reduction column to convert any nitrogen oxides (NOx) to N₂ and remove excess oxygen.

-

Isotope Ratio Mass Spectrometry (IRMS): The purified N₂ gas, carried in a stream of helium, enters the mass spectrometer. Here, the N₂ molecules are ionized, and the resulting ions are accelerated through a magnetic field. The magnetic field separates the ions based on their mass-to-charge ratio (m/z). In this case, the spectrometer simultaneously measures the ion beams for ¹⁴N¹⁴N (mass 28) and ¹⁴N¹⁵N (mass 29). The ratio of these two ion beams is used to calculate the δ¹⁵N value of the sample with high precision.[9]

The entire process, from sample introduction to final result, is automated, allowing for high-throughput analysis.

Diagram: EA-IRMS Workflow for δ¹⁵N Analysis of Potassium Nitrate

Caption: Workflow for δ¹⁵N analysis of potassium nitrate.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure high-quality, reproducible data through the inclusion of international standards and internal checks.

1. Sample Preparation:

- Step 1.1 (Drying): Dry the potassium nitrate sample in an oven at 60-70°C for at least 4 hours or overnight in a desiccator to remove any adsorbed atmospheric moisture.

- Step 1.2 (Homogenization): Using a clean agate mortar and pestle, grind the dried sample to a fine, homogeneous powder. This step is critical to ensure that the small subsample weighed for analysis is representative of the bulk material.

- Step 1.3 (Weighing): Accurately weigh approximately 0.5-1.0 mg of the homogenized powder into a 3x5 mm tin capsule. The optimal sample weight should be determined based on the expected nitrogen content (13.85% for pure KNO₃) to yield a sufficient signal in the mass spectrometer.

- Step 1.4 (Encapsulation): Carefully fold and crimp the tin capsule into a tight, spherical or cubic pellet, ensuring no air is trapped inside. Place the pellet into a labeled 96-well plate.

2. Instrument Setup and Calibration:

- Step 2.1 (Instrument Stabilization): Ensure the EA-IRMS system is stable, with low, consistent blanks.

- Step 2.2 (Standard Preparation): In the same 96-well plate, place capsules containing international and in-house laboratory standards. This must include at least two internationally recognized standards with different δ¹⁵N values to create a two-point calibration curve for data normalization. For potassium nitrate analysis, IAEA-NO-3 (KNO₃, δ¹⁵N = +4.7‰) is an ideal matrix-matched standard. Other standards like IAEA-N1 (Ammonium Sulfate, δ¹⁵N = +0.4‰) and USGS-32 (Potassium Nitrate, δ¹⁵N = +180‰, although this is highly enriched and used for different purposes, its KNO₃ matrix is relevant) can also be used.

3. Analytical Sequence:

- Step 3.1 (Sequence Design): Arrange the analytical sequence to bracket the unknown samples with standards. A typical sequence might look like: [Blank, Standard A, Standard B, Sample 1, Sample 2, ..., Sample 5, Standard A, Sample 6, ...]. This allows for the correction of any instrumental drift over the course of the run.

- Step 3.2 (Execution): Run the automated sequence on the EA-IRMS.

4. Data Processing and Validation:

- Step 4.1 (Drift Correction): Use the bracketing standards to apply a linear regression correction to the raw δ¹⁵N values of the unknown samples.

- Step 4.2 (Normalization): Normalize the drift-corrected data to the international AIR-N₂ scale using the known, accepted δ¹⁵N values of the international standards run in the sequence. This ensures that the data is comparable to results from other laboratories worldwide.

- Step 4.3 (Quality Control): Verify the precision of replicate sample analyses. The standard deviation should typically be better than 0.2‰ for high-quality data. Check the accuracy by analyzing an in-house standard with a known δ¹⁵N value as an unknown in the sequence.

Section 3: Applications in Drug Development and Scientific Research

The ability to precisely measure the δ¹⁵N of potassium nitrate and other pharmaceutical materials provides a unique and powerful analytical tool for ensuring quality and authenticity.

Isotopic Fingerprinting for Raw Material Authentication

In the pharmaceutical industry, verifying the identity and provenance of raw materials is a cornerstone of quality control. Stable isotope analysis provides a high-specificity "isotopic fingerprint" that is inherent to the material and extremely difficult to counterfeit.[3][8]

-

Supplier Verification: A manufacturer can establish a baseline δ¹⁵N signature for potassium nitrate from a trusted supplier. Subsequent batches can be quickly analyzed and compared to this baseline. Any significant deviation could indicate a change in the supplier's manufacturing process or, more critically, a fraudulent substitution from a different source.

-

Combating Counterfeiting: For an Active Pharmaceutical Ingredient (API) or a key excipient, the multi-isotope fingerprint (δ¹⁵N, δ¹³C, δ¹⁸O, etc.) creates a signature that is a product of the specific raw materials and synthetic processes used.[3] Counterfeiting this exact isotopic combination is prohibitively expensive and complex, making isotopic analysis a robust forensic tool for identifying counterfeit drugs.[8]

Tracing Synthetic Pathways and Process Control

While the δ¹⁵N of both natural and synthetic KNO₃ is close to 0‰, subtle variations can still exist between different synthetic batches or processes. These small differences can be used to:

-

Differentiate Production Batches: Minor fluctuations in the efficiency of reaction steps or slight isotopic variations in precursor materials can lead to small but measurable batch-to-batch differences in the final product's δ¹⁵N value.

-

Protect Intellectual Property: A company can use the unique isotopic fingerprint of its patented manufacturing process as a trade secret. If a competitor is suspected of patent infringement, comparing the isotopic signature of their product to the patented one can provide strong evidence.[3]

Data Summary: Typical δ¹⁵N Values of Nitrogen Sources

| Nitrogen Source | Typical δ¹⁵N Range (‰ vs. Air-N₂) | Key Processes Influencing Signature |

| Atmospheric N₂ | 0 (by definition) | International Standard |

| Synthetic Potassium Nitrate | -3 to +3 | Haber-Bosch fixation of atmospheric N₂ |

| Natural Mineral Nitrate (Chile) | -5 to +5 | Long-term deposition of atmospheric nitrate |

| Soil Organic Matter | +4 to +9 | Microbial processing (nitrification, denitrification) |

| Manure & Sewage | +10 to +25 | Ammonia volatilization and microbial cycling |

| Organic Fertilizers (Compost) | +3 to +16 | Decomposition and ammonia volatilization |

This table summarizes typical ranges from various sources. Actual values can vary.[6][8]

Conclusion: An Indispensable Tool for Scientific Integrity

The natural abundance of ¹⁵N in potassium nitrate, characterized by a δ¹⁵N value clustering near 0‰, is a direct reflection of its atmospheric origins, whether sourced from natural deposits or modern industrial synthesis. This isotopic signature, when measured with high precision by EA-IRMS, transcends simple chemical identification. It provides a layer of forensic detail that is invaluable to researchers, scientists, and drug development professionals. From authenticating raw materials and securing the pharmaceutical supply chain to providing insights into biogeochemical cycles, the analysis of ¹⁵N natural abundance is an essential technique for ensuring the integrity, quality, and trustworthiness of scientific and industrial endeavors.

References

-

Böhlke, J.K., Ericksen, G.E., & Revesz, K. (1997). Stable isotope evidence for an atmospheric origin of desert nitrate deposits in northern Chile and southern California, U.S.A. U.S. Geological Survey. [Link]

-

Jasper, J.P., et al. (2004). Multi-Stable-Isotopic Authentication of Pharmaceutical Identity. Natures Fingerprint. [Link]

-

University of York. (n.d.). Stable Isotope Fingerprinting for Pharmaceutical Authentication. ResearchGate. [Link]

-

Michalski, G., et al. (2021). Museum-archived and recent acquisition nitrates from the Atacama Desert, Chile, South America: refinement of the dual isotopic compositions (δ15N vs. δ18O). Isotopes in Environmental and Health Studies, 58(1), 1-17. [Link]

- Bateman, A.S., & Kelly, S.D. (2007). Fertilizer nitrogen isotope signatures. Isotopes in Environmental and Health Studies, 43(3), 237-247.

-

Revesz, K., & Böhlke, J.K. (1997). Determination of δ¹⁸O and δ¹⁵N in Nitrate. Analytical Chemistry, 69(21), 4145-4153. [Link]

-

University of Waterloo. (n.d.). Solid Samples | Environmental Isotope Laboratory. [Link]

-

Lachouani, A., et al. (2007). Nitrogen-15 and Oxygen-18 Natural Abundance of Potassium Chloride Extractable Soil Nitrate Using the Denitrifier Method. Soil Science Society of America Journal, 71(2), 355-362. [Link]

-

IsotopeShop.com. (n.d.). Potassium Nitrate (15N, 60%). [Link]

-

Scientific Laboratory Supplies Ltd. (n.d.). Potassium nitrate-15N, 98 atom % 15N. [Link]

-

International Atomic Energy Agency. (n.d.). Nitrogen Isotopic Reference Materials. IAEA. [Link]

-

Cernusak, L. (n.d.). Natural abundance 15N. PROMETHEUS – Protocols. [Link]

- Fry, B. (2006). Stable Isotope Ecology. Springer.

-

University of California Santa Cruz. (n.d.). CN-EA-iRMS instrument method. Stable Isotope Lab. [Link]

-

Wang, Y., et al. (2012). Solving the Mystery of the Atacama Nitrate Deposits: The Use of Stable Oxygen Isotope Analysis and Geochemistry. Purdue e-Pubs. [Link]

-

University of California Santa Cruz. (n.d.). Carbon & Nitrogen sample preparation. Stable Isotope Lab. [Link]

-

International Atomic Energy Agency. (n.d.). IAEA-NO-3 - Reference Materials. [Link]

-

Cernusak, L. (n.d.). Natural abundance 15N. PROMETHEUS – Protocols. [Link]

-

Mosaic Crop Nutrition. (n.d.). Potassium Nitrate. [Link]

-

U.S. Geological Survey. (n.d.). Periodic Table--Nitrogen. USGS Isotope Tracers. [Link]

-

Nutrient Source Specifics. (n.d.). Potassium Nitrate. [Link]

-

Mariotti, A. (1983). Atmospheric nitrogen is a reliable standard for natural ¹⁵N abundance measurements. Nature, 303, 685-687. [Link]

-

University of California Davis. (2020). 13C and 15N Analysis of Solids by EA-IRMS. Stable Isotope Facility. [Link]

-

National Institute of Standards and Technology. (2023). Reference Material 8548 IAEA-N-2. [Link]

-

National Institute of Standards and Technology. (2023). Reference Material 8547 IAEA-N-1. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Multi-Stable-Isotopic Authentication of Pharmaceutical Identity | Natures Fingerprint [naturesfingerprint.com]

- 3. Nitrogen - Wikipedia [en.wikipedia.org]

- 4. isotope.com [isotope.com]

- 5. Pharmaceutical Isotopes | Natures Fingerprint [naturesfingerprint.com]

- 6. US11679156B2 - Use of stable isotopes to prove authentication of manufacturing location - Google Patents [patents.google.com]

- 7. repository.library.noaa.gov [repository.library.noaa.gov]

- 8. Reference Materials-IAEA-NO-3 [analytical-reference-materials.iaea.org]

- 9. www-pub.iaea.org [www-pub.iaea.org]

- 10. Solid Samples | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]

- 11. Sample preparation [isotope.ucsc.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. How to guarantee authenticity and traceability of agri-food and supplements products thanks to the application of isotopic analysis of bioelements [openpub.fmach.it]

An In-Depth Technical Guide to the Synthesis and Production of ¹⁵N Enriched Potassium Nitrate

This document provides a comprehensive technical overview of the methodologies for synthesizing and producing high-purity, ¹⁵N-labeled potassium nitrate (K¹⁵NO₃). Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple protocols to explain the underlying scientific principles, ensuring that experimental choices are understood and methodologies are robust and reproducible. We will explore the primary chemical and biocatalytic routes, purification strategies, and the analytical techniques required for quality control and validation.

Introduction: The Significance of ¹⁵N-Labeled Potassium Nitrate

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen. With a low natural abundance of approximately 0.37%, its deliberate enrichment into molecules creates powerful tools for scientific investigation.[1] When incorporated into compounds like potassium nitrate, the ¹⁵N atom acts as a tracer, allowing scientists to follow the metabolic fate of nitrate in complex biological systems without introducing radioactivity.[2][3] K¹⁵NO₃ is invaluable in fields ranging from agriculture, for tracking fertilizer uptake and nitrogen cycling, to medicine and pharmacology, for elucidating metabolic pathways and quantifying protein abundance.[4][5] Its use as an internal standard in mass spectrometry and for specialized Nuclear Magnetic Resonance (NMR) spectroscopy underpins its importance in modern research.[1][6]

Part 1: Foundational Principles of ¹⁵N Isotope Enrichment

The production of K¹⁵NO₃ begins with a source of enriched ¹⁵N. The separation of ¹⁵N from the far more abundant ¹⁴N is a non-trivial process that leverages the slight mass difference between the isotopes. The two most established industrial methods are chemical exchange and cryogenic distillation.

-

Chemical Exchange: This technique exploits the subtle differences in chemical equilibrium constants for reactions involving ¹⁴N and ¹⁵N isotopes. The most common system is the nitric acid-ammonia exchange (NO/NO₂/HNO₃), where ¹⁵N preferentially concentrates in the nitric acid (H¹⁵NO₃) phase.[1] This process is conducted in large, multi-stage columns to achieve high levels of enrichment (up to 99%) and is considered cost-effective for large-scale production.[1] The causality lies in the slightly stronger chemical bonds formed by the heavier ¹⁵N isotope in the nitrate molecule compared to ammonia.

-

Cryogenic Distillation of Nitric Oxide (NO): This physical method involves the fractional distillation of liquid nitric oxide at very low temperatures (approx. -151 °C). The ¹⁵NO molecule is slightly less volatile than ¹⁴NO, causing it to concentrate in the liquid phase at the bottom of the distillation column. While capable of producing highly enriched material, this process is energy-intensive.

| Enrichment Method | Principle | Advantages | Disadvantages |

| Chemical Exchange | Isotopic equilibrium differences in a two-phase system (e.g., NH₃ + H¹⁵NO₃ ↔ ¹⁵NH₃ + HNO₃)[1] | Cost-effective for large scale; high enrichment achievable (>99%)[1] | Requires careful control of complex systems; potential for chemical losses. |

| Cryogenic Distillation | Difference in volatility between ¹⁴NO and ¹⁵NO at low temperatures. | High purity product; well-established technology. | High energy consumption; requires sophisticated cryogenic infrastructure. |

| Laser Isotope Separation | Selective excitation of ¹⁵N-containing molecules using lasers, followed by chemical trapping.[1] | High precision; potentially lower energy use.[1] | Still largely experimental; higher initial capital cost.[1] |

Part 2: Synthesis Pathways for K¹⁵NO₃

Once an enriched ¹⁵N source is obtained, it can be converted into potassium nitrate. The choice of pathway often depends on the starting material (e.g., ¹⁵NH₃ or H¹⁵NO₃).

Method A: Chemical Synthesis via Neutralization

This is the most direct and common laboratory and commercial-scale method, starting from ¹⁵N-enriched nitric acid. The core of this process is a classic acid-base neutralization reaction.

Causality: The reaction between a strong acid (nitric acid) and a strong base (potassium hydroxide) proceeds to completion, forming a stable salt (potassium nitrate) and water. The isotopic label on the nitrate group remains intact throughout this straightforward and high-yield process.

Caption: Chemical synthesis workflow for K¹⁵NO₃ production.

-

Reagent Preparation: Carefully measure a stoichiometric amount of high-purity potassium hydroxide (KOH). Dissolve it in deionized water to create a concentrated solution (e.g., 10 M).

-

Reaction: In a borosilicate glass reactor equipped with a magnetic stirrer and pH probe, place the desired volume of ¹⁵N-enriched nitric acid (H¹⁵NO₃).

-

Neutralization: Slowly add the KOH solution to the stirred nitric acid. The reaction is exothermic; control the addition rate to maintain the temperature below 50°C. A cooling bath may be necessary.

-

Endpoint Determination: Continue adding KOH solution dropwise until the pH of the solution reaches a stable value of 7.0 ± 0.2. This indicates complete neutralization.[7]

-

Concentration: Gently heat the resulting K¹⁵NO₃ solution to approximately 80-90°C to evaporate excess water and create a near-saturated solution. Avoid boiling to prevent sputtering.[7]

-

Purification: Proceed to the purification protocol described in Part 3.

Method B: Biocatalytic Synthesis via Microbial Nitrification

This elegant method utilizes autotrophic bacteria to convert a more common ¹⁵N-labeled precursor, ammonium (¹⁵NH₄⁺), into nitrate (¹⁵NO₃⁻).[8][9] This process is a cornerstone of the natural nitrogen cycle and can be harnessed in a controlled bioreactor environment.[10]

Causality: The synthesis relies on a two-step microbial oxidation process.[11]

-

Ammonia Oxidation: Ammonia-oxidizing bacteria (AOB), such as those from the Nitrosomonas genus, oxidize ¹⁵NH₄⁺ to ¹⁵NO₂⁻ (nitrite).[11][12]

-

Nitrite Oxidation: Nitrite-oxidizing bacteria (NOB), like those from the Nitrobacter genus, subsequently oxidize ¹⁵NO₂⁻ to ¹⁵NO₃⁻.[11][12]

This biological cascade is highly specific and efficient, providing a direct pathway from enriched ammonia to enriched nitrate.

Caption: Biocatalytic workflow for K¹⁵NO₃ via nitrification.

-

Bioreactor Setup: Prepare a sterile bioreactor with a defined mineral salt medium lacking nitrogen sources. Ensure the system has controlled aeration (for oxygen supply), pH monitoring/control (target pH 7.5-8.0), and temperature control (target 25-30°C).

-

Inoculation: Inoculate the bioreactor with active cultures of Nitrosomonas europaea and Nitrobacter winogradskyi.

-

Substrate Feeding: Begin a fed-batch process by slowly introducing a sterile solution of ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) into the bioreactor.

-

Process Monitoring: Regularly monitor the concentrations of ammonium, nitrite, and nitrate using ion chromatography or colorimetric assays. The goal is to see a decrease in ammonium, a transient appearance of nitrite, and a steady increase in nitrate.

-

Harvesting: Once the conversion of ammonium to nitrate is complete (typically >99%), stop the feed. Separate the bacterial biomass from the culture supernatant via centrifugation or microfiltration. The supernatant now contains aqueous ¹⁵NO₃⁻.

-

Conversion to Potassium Salt: To the clear supernatant, add a stoichiometric amount of potassium hydroxide (KOH) to form K¹⁵NO₃ in solution.

-

Purification: Concentrate the solution by evaporation and proceed with the purification protocol in Part 3.

Part 3: Purification and Isolation via Recrystallization

Regardless of the synthesis method, the final product must be purified to remove unreacted starting materials, microbial media components, or other ionic impurities. Recrystallization is an exceptionally effective method for potassium nitrate due to its significant change in solubility with temperature.

Causality: The solubility of KNO₃ in water increases dramatically with temperature.[13] By dissolving the crude product in a minimal amount of hot water to form a saturated solution and then allowing it to cool slowly, the KNO₃ will crystallize out, leaving most impurities behind in the cold, saturated solution (mother liquor).

| Temperature (°C) | Solubility of KNO₃ (g / 100 g H₂O) |

| 0 | 13.3[13] |

| 20 | 31.6[14] |

| 60 | 110.0 |

| 100 | 247.0[13] |

-

Dissolution: Transfer the crude K¹⁵NO₃ or the concentrated aqueous solution into a clean beaker. Add a minimal amount of deionized water and heat the solution on a hot plate with stirring until all the solid has dissolved (target temperature ~90-100°C).[13]

-

Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a rapid filtration using a pre-heated funnel and filter paper to remove them.

-

Cooling & Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the beaker in an ice bath to cool to 0-4°C. Long, needle-like crystals of K¹⁵NO₃ will form.

-

Isolation: Isolate the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. Store the final product in a desiccator.[7]

Part 4: Quality Control & Isotopic Analysis

Final product validation is critical. The two primary parameters of interest are chemical purity and isotopic enrichment.

-

Isotopic Enrichment Analysis (Mass Spectrometry): The atom % ¹⁵N is the most important specification. It is precisely determined using Isotope Ratio Mass Spectrometry (IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS).[15] For these analyses, the nitrate is typically converted to N₂ or N₂O gas.[15][16] The mass spectrometer measures the ratio of ions containing ¹⁵N to those containing ¹⁴N, allowing for a precise calculation of enrichment.[6]

-

Chemical Purity and Structural Integrity (NMR, IC):

-

¹⁵N NMR Spectroscopy: Provides direct confirmation of the ¹⁵N label within the nitrate molecule and can help identify any nitrogen-containing impurities.[1][17]

-

Ion Chromatography (IC): Used to quantify the nitrate concentration and detect other anionic impurities (e.g., chloride, nitrite, sulfate).

-

| Parameter | Analytical Method | Typical Specification |

| Isotopic Enrichment | IRMS, GC-MS[15] | 5% to >99 atom % ¹⁵N[14] |

| Chemical Purity | Ion Chromatography, Titration | ≥98%[18][19] |

| Identity | ¹⁵N NMR, FTIR | Conforms to reference spectrum |

| Form | Visual Inspection | White crystalline powder[14] |

| Moisture Content | Karl Fischer Titration | <0.2% |

Conclusion

The synthesis of ¹⁵N enriched potassium nitrate can be achieved through robust chemical and elegant biocatalytic methods. The chemical neutralization of ¹⁵N-nitric acid offers a direct, high-yield route suitable for various scales. In contrast, microbial nitrification presents a valuable alternative that utilizes ¹⁵N-ammonia, a more common and often less expensive enriched starting material. For both pathways, a carefully executed recrystallization protocol is essential for achieving the high chemical purity required by the scientific community. Rigorous analytical validation using mass spectrometry and other spectroscopic techniques is the final, non-negotiable step to certify the isotopic enrichment and overall quality of this critical research tool.

References

- The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses. (2025, August 13). Vertex AI Search.

- Potassium Nitrite-15N Isotope Labeled Compound. Benchchem.

- ¹⁵N • Potassium Nitrate. IsotopeShop.com.

- Potassium nitrate-¹⁵N 15N 98atom 57654-83-8. Sigma-Aldrich.

- Nitrous oxide nitrification and denitrification 15N enrichment factors from Amazon forest soils. (2025, August 10). ResearchGate.

- ¹⁵N Labeled Compounds. Isotope Science / Alfa Chemistry.

- Nitrogen Kinetic Isotope Effects of Nitrification by the Complete Ammonia Oxidizer Nitrospira inopinata. (2021, December 22). PubMed.

- Adenine-15N5: A Technical Guide to Isotopic Purity and Analysis. Benchchem.

- Potassium nitrate (¹⁵N, 99%). Cambridge Isotope Laboratories, NLM-765-1.

- Method for the determination of 15NH3 enrichment in biological samples by gas chromatography/electron impact ionization mass spectrometry. (1996, March). PubMed.

- A Guide to the Use of 14N and 15N in Environmental Research. DTIC.

- Measurement of Denitrification in Sediments with the 15N Isotope Pairing Technique. PMC.

- ¹⁵N-labeled dietary nitrate supplementation increases human skeletal muscle nitrate concentration and improves muscle torque production. (2023, March). PubMed.

- Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer. (2011). PubMed.

- N transformations in nitrate-rich groundwaters: combined isotope and microbial approach. (2025, October 14). Biogeosciences.

- Industrial plants for production of highly enriched nitrogen-15. (1977). INIS-IAEA.

- Nitrate and ammonia as nitrogen sources for deep subsurface microorganisms. Frontiers.

- synthetic potassium nitrate. (2018, April 5). Richard Nakka's Experimental Rocketry Site.

- Nitrogen cycle with nitrogen-15 enrichment processes superimposed. ResearchGate.

- Fate of 15N-Labeled Potassium Nitrate in Different Citrus-Cultivated Soils: Influence of Spring and Summer Application. (2012, June). ResearchGate.

- Advanced spectroscopic analysis and 15 N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. (2021, October 15). RSC Publishing.

- The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023, May 9). Frontiers.

- The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023, May 10). PMC - NIH.

- Stable Isotopes of Nitrogen - 14N & 15N Uses. [Source not available].

- Potassium nitrate (¹⁵N, 10%). Cambridge Isotope Laboratories, NLM-765-10-PK.

- Potassium nitrate-¹⁵N 15N 98atom 57654-83-8. Sigma-Aldrich.

- Potassium nitrate-¹⁵N 15N 98atom 57654-83-8. Sigma-Aldrich.

- Purifying Potassium Nitrate (KNO3) : 6 Steps. Instructables.

- RU2491229C1 - Method of purifying potassium nitrate. Google Patents.

- How can i purify potassium nitrate? (2016, June 2). Quora.

- Synthesis of Potassium Nitrate from Other Chemicals. (2020, September 16). Richard Nakka's Experimental Rocketry Site.

- Synthesis of Potassium Nitrate. (2010, December 25). YouTube.

- 5.10E: Nitrification. (2024, November 23). Biology LibreTexts.

- How Does Ammonia Convert to Nitrite and Nitrate? (2025, November 19). YouTube.

- ammonia nitromethan converter for 15N NMR. Science and Fun.

Sources

- 1. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. 15 N-labeled dietary nitrate supplementation increases human skeletal muscle nitrate concentration and improves muscle torque production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 硝酸钾- 15 N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. RU2491229C1 - Method of purifying potassium nitrate - Google Patents [patents.google.com]

- 8. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 9. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Purifying Potassium Nitrate (KNO3) : 6 Steps - Instructables [instructables.com]

- 14. Potassium Nitrate • 15N • Potassium Nitrate • IsotopeShop.com [isotopeshop.com]

- 15. Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. science-and-fun.de [science-and-fun.de]

- 18. isotope.com [isotope.com]

- 19. isotope.com [isotope.com]

A Guide to ¹⁴N and ¹⁵N Potassium Nitrate: From Isotopic Fundamentals to Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium nitrate (KNO₃) is a ubiquitous compound in both industrial and laboratory settings. However, its utility in advanced scientific research, particularly in drug development and molecular biology, is profoundly expanded by leveraging the stable isotopes of nitrogen: the highly abundant ¹⁴N and the rare ¹⁵N. While chemically identical, the subtle yet significant differences in their nuclear properties unlock powerful analytical techniques. This guide provides an in-depth exploration of the core distinctions between ¹⁴N and ¹⁵N potassium nitrate, elucidating the principles that make ¹⁵N-labeled KNO₃ an indispensable tool for metabolic tracing, structural biology, and quantitative proteomics. We will delve into the causality behind experimental design, present detailed protocols for key applications, and offer insights into data interpretation for researchers aiming to harness the power of stable isotope labeling.

The Foundation: Core Differences in Nitrogen Isotopes

All nitrogen atoms possess 7 protons and 7 electrons, which defines them as the element nitrogen. The distinction between ¹⁴N and ¹⁵N lies within the nucleus, specifically in the number of neutrons. This seemingly minor variance is the origin of all the analytical differences that researchers exploit.

-

Nitrogen-14 (¹⁴N) contains 7 neutrons, giving it a total mass number of 14. It is the most common isotope, accounting for approximately 99.6% of all natural nitrogen.[1][2][3]

-

Nitrogen-15 (¹⁵N) contains 8 neutrons, resulting in a mass number of 15. This extra neutron makes it heavier than ¹⁴N and far rarer, with a natural abundance of only about 0.4%.[1][2][4]

These fundamental structural differences give rise to distinct physical properties, which are critical for analytical applications. The two most important distinguishing characteristics are mass and nuclear spin .

Comparative Analysis of Nuclear and Physical Properties

The utility of ¹⁴N versus ¹⁵N in specific analytical techniques is dictated by their intrinsic nuclear properties. The table below summarizes these critical distinctions.

| Property | Nitrogen-14 (¹⁴N) | Nitrogen-15 (¹⁵N) | Scientific Implication |

| Atomic Mass (amu) | ~14.003 | ~15.000 | The ~1 amu mass difference is the basis for separation and detection in Mass Spectrometry (MS) . |

| Natural Abundance | ~99.6% | ~0.4% | The low natural abundance of ¹⁵N makes it an excellent tracer; its introduction creates a strong signal against a low background. |

| Nuclear Spin (I) | 1 | 1/2 | This is the most critical difference for Nuclear Magnetic Resonance (NMR) . A spin of 1/2 results in sharper, more resolved signals. |

| Quadrupole Moment | Non-zero (Quadrupolar) | Zero | ¹⁴N's quadrupolar nature leads to significant line broadening in NMR spectra, often rendering signals undetectable. ¹⁵N lacks this, enabling high-resolution structural studies.[5] |

| Gyromagnetic Ratio (MHz/T) | 3.077 | -4.315 | The different ratios affect NMR sensitivity and signal behavior. Although ¹⁵N is less sensitive, enrichment overcomes this limitation.[5] |

Expert Insight: The choice between an MS-based or NMR-based experiment is fundamentally a choice between exploiting the mass difference or the nuclear spin difference. For questions of "how much" or "how fast" a nitrogen-containing molecule is synthesized or degraded (flux), the mass difference measured by MS is ideal. For questions about a molecule's 3D structure, dynamics, or interactions at an atomic level, the superior nuclear spin properties of ¹⁵N make it the only viable choice for high-resolution NMR.

¹⁴N Potassium Nitrate: The Ubiquitous Precursor

Standard, unlabeled potassium nitrate is composed of nitrogen with its natural isotopic abundance (~99.6% ¹⁴N). It is produced on an industrial scale, typically through the neutralization of nitric acid with potassium hydroxide or via a double displacement reaction between sodium nitrate and potassium chloride.[6]

Its primary roles are in agriculture as a chlorine-free fertilizer and in various industrial processes.[7] In a research context, ¹⁴N KNO₃ serves as the default, "unlabeled" control compound in stable isotope labeling experiments. Its high natural abundance makes it unsuitable as a tracer, as any experimental incorporation would be indistinguishable from the vast natural background.

¹⁵N Potassium Nitrate: The High-Fidelity Tracer

¹⁵N Potassium Nitrate (K¹⁵NO₃) is a synthesized, isotopically enriched compound where the nitrogen atom is predominantly the ¹⁵N isotope, with enrichment levels often exceeding 98-99%.[8][9] It is typically prepared by neutralizing ¹⁵N-enriched nitric acid with a potassium source like potassium hydroxide.[8]

While its bulk chemical properties (solubility, reactivity) are virtually identical to ¹⁴N KNO₃, its value lies in its distinct mass and nuclear spin. When introduced into a biological system, it acts as a tracer, allowing researchers to follow the metabolic fate of nitrogen atoms with high precision.

Core Applications in Drug Development and Research

The strategic use of ¹⁵N KNO₃ as a nitrogen source enables a suite of powerful analytical techniques to probe complex biological systems.

Mass Spectrometry (MS) for Metabolic & Proteomic Analysis

Causality: MS separates ions based on their mass-to-charge ratio. The ~1 Dalton mass difference for each ¹⁵N atom incorporated into a biomolecule creates a distinct, heavier version of that molecule that is easily resolved from its unlabeled ¹⁴N counterpart by a mass spectrometer. This allows for precise quantification of newly synthesized molecules.[4]

Key Applications:

-

Metabolic Flux Analysis: By providing K¹⁵NO₃ as a sole nitrogen source to cells, researchers can track the rate at which ¹⁵N is incorporated into amino acids, nucleotides, and other metabolites. This provides a dynamic view of metabolic pathway activity, which is crucial for understanding disease states and the mechanism of action of drugs that target metabolism.[10]

-

Quantitative Proteomics (SILAC variation): In organisms that can utilize nitrate, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) can be adapted. One cell population is grown with ¹⁴N KNO₃ and another with ¹⁵N KNO₃. The proteomes are then mixed, digested, and analyzed by LC-MS/MS. The ratio of the "light" (¹⁴N) and "heavy" (¹⁵N) peptide signals provides highly accurate relative quantification of protein abundance, ideal for studying how drug treatment alters the proteome.[11]

Experimental Workflow: MS-Based Metabolic Labeling

The following diagram and protocol outline a generalized workflow for a metabolic tracing experiment using ¹⁵N Potassium Nitrate.

Caption: Workflow for a mass spectrometry-based stable isotope tracing experiment.

Step-by-Step Protocol:

-

Establish Baseline Culture: Grow the target cells or organism in a standard defined medium containing a ¹⁴N nitrogen source (e.g., ¹⁴N KNO₃) to establish a baseline.

-

Introduce the Label: Replace the standard medium with an identical formulation, but with ¹⁵N Potassium Nitrate substituted as the sole nitrogen source.

-

Time-Course Sampling: Harvest samples at multiple time points after introducing the label. The timing is critical and depends on the expected turnover rate of the molecules of interest.

-

Metabolite/Protein Extraction: Perform quenching and extraction protocols appropriate for the target biomolecules to halt metabolic activity and isolate the compounds of interest.

-

LC-MS/MS Analysis: Analyze the extracts using high-resolution mass spectrometry. The instrument will detect pairs of peaks for each compound: a "light" version containing ¹⁴N and a "heavy" version containing one or more ¹⁵N atoms.

-

Data Analysis: Utilize specialized software to calculate the isotopic enrichment (the percentage of molecules that have incorporated ¹⁵N). This data is then used to model the flux through metabolic pathways.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Biology

Causality: High-resolution structural analysis of proteins and nucleic acids by NMR relies on detecting signals from individual atoms. The quadrupolar nature of the highly abundant ¹⁴N nucleus broadens its NMR signal to such an extent that it becomes part of the noise.[5] In contrast, the spin 1/2 property of ¹⁵N yields sharp, distinct signals. By replacing ¹⁴N with ¹⁵N in a protein, researchers can perform experiments like the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), which produces a unique peak for each nitrogen-hydrogen bond in the protein backbone.

Key Applications:

-

Protein Structure Determination: The ¹H-¹⁵N HSQC spectrum serves as a unique "fingerprint" of a protein. Changes in this spectrum upon ligand binding can map the precise binding site of a drug candidate.

-

Drug Screening and Interaction Studies: Titrating a drug candidate into a solution of ¹⁵N-labeled protein and monitoring the changes in the HSQC spectrum is a powerful way to confirm binding, determine binding affinity, and identify the amino acids involved in the interaction.[13]

-

Protein Dynamics: NMR experiments on ¹⁵N-labeled proteins can reveal information about the flexibility and motion of different parts of the protein, which is often critical for its function and for drug binding.[14]

Experimental Workflow: Protein Labeling for NMR Analysis

This workflow describes the process of producing a ¹⁵N-labeled protein for structural studies.

Caption: Isotopic labeling workflow for protein NMR structural analysis.

Step-by-Step Protocol:

-

Prepare ¹⁵N Minimal Medium: Prepare a bacterial growth medium (e.g., M9 salts) where the only nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵N ammonium chloride (¹⁵NH₄Cl). ¹⁵NH₄Cl is often used directly as it is a more readily assimilated nitrogen source for E. coli than nitrate.

-

Bacterial Culture: Inoculate the ¹⁵N-medium with an E. coli strain engineered to overexpress the protein of interest.

-

Induce Protein Expression: Once the culture reaches an optimal density, add an inducing agent (like IPTG) to trigger the synthesis of the target protein. The bacteria will build the protein using the ¹⁵N-labeled amino acids synthesized from the ¹⁵N medium.

-

Harvest and Purify: Harvest the bacterial cells, lyse them to release the contents, and purify the now ¹⁵N-labeled protein using standard chromatographic techniques.

-

NMR Analysis: Concentrate the purified protein into a suitable NMR buffer. Acquire a ¹H-¹⁵N HSQC spectrum to confirm successful labeling and proper folding. The resulting spectrum is the starting point for all further structural and interaction studies.[15][16]

Conclusion

The fundamental difference between ¹⁴N and ¹⁵N potassium nitrate is not chemical, but nuclear. ¹⁴N KNO₃, reflecting the natural isotopic abundance, is the standard, unlabeled form of the compound. In contrast, ¹⁵N KNO₃ is a powerful analytical tool, an isotopically enriched tracer whose utility is derived directly from the unique mass and magnetic properties of the ¹⁵N nucleus. For researchers in drug development and the life sciences, understanding these core differences is paramount. The ability to leverage ¹⁵N labeling enables the precise tracing of metabolic pathways via mass spectrometry and the high-resolution investigation of protein structure and drug interactions through NMR spectroscopy, providing insights that would be otherwise unattainable.

References

- Nitrogen-15 vs.

- ¹⁵N-LABELED PROTEINS. IMSERC, Northwestern University.

- Banci, L., et al. (2018). ¹⁵N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst, Royal Society of Chemistry.

- Nieto, R., et al. (1996). Method for the determination of 15NH3 enrichment in biological samples by gas chromatography/electron impact ionization mass spectrometry. Journal of Mass Spectrometry.

- Ozawa, K., et al. (2005). Cell-free synthesis of ¹⁵N-labeled proteins for NMR studies. IUBMB Life.

- ¹⁵N - Protein NMR. University of Leicester.

- Ortega, M. A., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Molecular Biosciences.

- Potassium nitrate (¹⁵N, 99%).

- ¹⁵N Labeled Compounds. Isotope Science / Alfa Chemistry.

- ¹⁵N Stable Isotope Labeling Data Analysis.

- What Is The Difference Between Nitrogen-14 And Nitrogen-15? Chemistry For Everyone.

- Guignard, L., et al. (2001). NMR monitoring of accumulation and folding of ¹⁵N-labeled protein overexpressed in Pichia pastoris. Academic Press.

- Isotopes of nitrogen. Wikipedia.

- ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Springer.

- ¹⁵N • Potassium Nitr

- Potassium nitrate-¹⁵N 15N 98

- What is the difference between nitrogen-14 and nitrogen-15? Homework.Study.com.

- Potassium Nitr

- Potassium nitrate (¹⁵N, 99%).

- Fate of ¹⁵N-Labeled Potassium Nitrate in Different Citrus-Cultivated Soils: Influence of Spring and Summer Application.

- Potassium nitrate-¹⁵N, 98

- Process for producing potassium nitrate.

- Potassium nitr

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrogen-15 vs. Nitrogen-14: Key Differences and Industrial Applications - China Isotope Development [asiaisotopeintl.com]

- 6. Potassium nitrate - Wikipedia [en.wikipedia.org]

- 7. CN1043750C - Process for producing potassium nitrate - Google Patents [patents.google.com]

- 8. Potassium Nitrate • 15N • Potassium Nitrate • IsotopeShop.com [isotopeshop.com]

- 9. isotope.com [isotope.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ckisotopes.com [ckisotopes.com]

- 13. protein-nmr.org.uk [protein-nmr.org.uk]

- 14. 15N-LABELED PROTEINS [imserc.northwestern.edu]

- 15. Cell-free synthesis of 15N-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR monitoring of accumulation and folding of 15N-labeled protein overexpressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of Stable Isotope Labeling: A Researcher's Guide to Commercial Potassium Nitrate-15N

In the intricate world of scientific research, particularly within drug development and metabolic studies, the ability to trace and quantify molecular pathways is paramount. Stable isotope labeling, a technique that substitutes an atom in a molecule with its heavier, non-radioactive isotope, has emerged as a powerful tool for elucidating complex biological systems. Among the various isotopically labeled compounds, Potassium nitrate-15N (K¹⁵NO₃) serves as a critical reagent for introducing the heavy nitrogen isotope, ¹⁵N, into biological molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers of Potassium nitrate-15N, guidance on quality assessment, and insights into its application.

The Significance of ¹⁵N Labeling in Modern Research

The use of stable isotopes, such as ¹⁵N, offers a safe and effective alternative to radioactive isotopes for tracking the fate of specific atoms and molecules. The heavier mass of ¹⁵N allows for its differentiation from the more abundant ¹⁴N isotope using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This principle underpins a wide array of research applications, from metabolic flux analysis to environmental science.

Potassium nitrate-15N is a versatile source of ¹⁵N for these studies. As a water-soluble and readily bioavailable salt, it can be easily incorporated into cell culture media, plant nutrient solutions, or administered in vivo to label a wide range of nitrogen-containing biomolecules, including amino acids, proteins, and nucleic acids.

Commercial Suppliers: A Comparative Overview

A multitude of chemical suppliers offer Potassium nitrate-15N for research purposes. The choice of supplier often depends on factors such as isotopic enrichment, chemical purity, available quantities, and cost. Below is a comparative table of prominent suppliers and their typical product specifications.

| Supplier | Isotopic Enrichment (atom % ¹⁵N) | Chemical Purity | Available Forms | Noteworthy Features |

| Cambridge Isotope Laboratories, Inc. (CIL) | 10%, 99%[1][2] | ≥98%[1][2] | Powder[1][2] | A leading producer of stable isotopes and stable isotope-labeled compounds with a broad portfolio.[3] Eurisotop, a subsidiary, is a key supplier in Europe.[4] |

| Sigma-Aldrich (Merck) | 5%, 10%, 60%, 98%[5][6] | Varies by product | Powder | Offers a wide range of isotopic enrichments to suit different experimental needs and budgets.[5][6] |

| Amerigo Scientific | 99%[7] | ≥98%[7] | Powder[7] | Specializes in providing high-quality reagents for life science research.[7] |

| IsotopeShop | ≥99%[8] | Not specified | Powder | Focuses on the application of stable isotopes in agriculture for tracking fertilizer absorption.[8] |

| Aladdin Scientific | ≥10%[9] | ≥99%[9] | Powder[9] | Provides chemicals for professional manufacturing and research laboratories.[9] |

Quality Control and Analytical Validation: Ensuring Experimental Integrity

The success of any stable isotope labeling experiment hinges on the accurate knowledge of the isotopic enrichment and chemical purity of the labeled compound. It is imperative for researchers to independently verify these parameters or obtain a comprehensive Certificate of Analysis (CoA) from the supplier. The two primary analytical techniques for this validation are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Enrichment Verification Workflow

The following diagram illustrates a typical workflow for verifying the isotopic enrichment of Potassium nitrate-15N.

Workflow for verifying isotopic enrichment.

Experimental Protocol: Isotopic Enrichment Verification by Mass Spectrometry

-

Standard Preparation: Prepare a series of standards with known ¹⁵N enrichment levels by mixing unlabeled Potassium nitrate with the ¹⁵N-labeled sample in precise ratios.

-

Sample Preparation: Accurately weigh and dissolve the Potassium nitrate-15N sample in a suitable solvent, typically high-purity deionized water.

-

Instrumental Analysis: Analyze the samples using an appropriate mass spectrometer, such as an Isotope Ratio Mass Spectrometer (IRMS) or an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

-

Data Analysis: Determine the ion intensities corresponding to the ¹⁴N and ¹⁵N isotopes.

-

Enrichment Calculation: Calculate the atom percent ¹⁵N using the formula: Atom % ¹⁵N = [¹⁵N / (¹⁴N + ¹⁵N)] * 100.

Trustworthiness through Self-Validation: By preparing a calibration curve with known standards, the researcher creates a self-validating system. The measured enrichment of the unknown sample should fall within the linear range of this curve, ensuring the accuracy of the determination.

Best Practices for Handling and Storage

To maintain the integrity of Potassium nitrate-15N, proper handling and storage are crucial.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and light.[1][2] Many suppliers recommend storage at room temperature.

-

Handling: Use clean, dedicated spatulas and weighing boats to prevent cross-contamination with unlabeled materials.

-

Documentation: Always label containers with the compound name, isotopic enrichment, and date of receipt.

Application Spotlight: Tracing Nitrogen Metabolism in Cell Culture

A common application of Potassium nitrate-15N is to trace the uptake and incorporation of nitrogen into cellular metabolites.

Experimental Workflow for a ¹⁵N Labeling Study

Workflow for a cell culture ¹⁵N labeling experiment.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

-

Medium Preparation: Prepare the labeling medium by dissolving Potassium nitrate-15N in nitrogen-free basal medium, supplemented with other essential nutrients.

-

Labeling: Remove the standard medium and replace it with the ¹⁵N-labeling medium.

-

Time Course: Harvest cells at various time points to monitor the kinetics of ¹⁵N incorporation.

-

Metabolite Extraction: Quench cellular metabolism and extract metabolites using a suitable protocol (e.g., methanol-chloroform extraction).

-

LC-MS/MS Analysis: Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify metabolites. The mass spectrometer will detect the mass shift in metabolites containing ¹⁵N.

-

Data Analysis: Process the mass spectrometry data to determine the extent of ¹⁵N labeling in specific metabolites over time, providing insights into metabolic pathways and fluxes.

Conclusion

Potassium nitrate-15N is an indispensable tool for researchers seeking to unravel the complexities of nitrogen metabolism. By carefully selecting a reputable supplier, rigorously validating the isotopic enrichment, and employing sound experimental design, scientists can leverage the power of stable isotope labeling to gain unprecedented insights into biological systems. This guide serves as a foundational resource to empower researchers in their pursuit of scientific discovery.

References

-

Amerigo Scientific. Potassium nitrate (¹⁵N, 99%). [Link]

-

Eurisotop. Deuterated Solvents & Stable Isotope-Labeled Compounds. [Link]

-

IsotopeShop. Potassium Nitrate (15N, 99%). [Link]

-

Sigma-Aldrich. Potassium nitrate-15N, 98 atom % 15N. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. isotope.com [isotope.com]

- 3. isotope.com [isotope.com]

- 4. Deuterated Solvents & Stable Isotope-Labeled Compounds | Eurisotop [eurisotop.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Potassium nitrate-15N 15N 5atom 57654-83-8 [sigmaaldrich.com]

- 7. Potassium nitrate (¹⁵N, 99%) - Amerigo Scientific [amerigoscientific.com]

- 8. Potassium Nitrate (15N, 99%) • Buy it now • IsotopeShop.com [isotopeshop.com]

- 9. calpaclab.com [calpaclab.com]

A Senior Application Scientist's Guide to the Safe Handling of Potassium Nitrate-15N

This guide provides a comprehensive overview of the essential safety and handling protocols for Potassium nitrate-15N (K¹⁵NO₃), a stable isotope-labeled compound crucial for a variety of research applications, particularly in metabolic tracing, agricultural studies, and environmental science.[1][2][3] As a potent oxidizer, the safe handling of this compound is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering practical insights and the scientific rationale behind each recommended precaution.

Understanding the Hazard Profile of Potassium Nitrate-15N

Potassium nitrate-15N, while not flammable itself, is a strong oxidizing agent that can intensify and sustain the combustion of other materials.[4][5] The primary hazards associated with this compound are:

-

Oxidizing Properties: It can react vigorously, and sometimes explosively, with combustible materials, organic substances, and reducing agents.[6][7] Heat, sparks, or friction can initiate or accelerate these reactions.

-

Health Hazards: Inhalation of dust can cause respiratory tract irritation.[4] Direct contact may lead to skin and serious eye irritation.[4][8] Ingestion is harmful and can lead to gastrointestinal disturbances.[4][9]

The isotopic enrichment with Nitrogen-15 does not significantly alter the chemical reactivity or the associated hazards compared to unlabeled potassium nitrate.[10] Therefore, the handling precautions are fundamentally the same.

Hazard Identification Summary

| Hazard Classification | GHS Pictogram | Description |

| Oxidizing Solids, Category 3 | 🔥 | May intensify fire; oxidizer.[4] |

| Acute Toxicity (Oral), Category 4 | ❗ | Harmful if swallowed.[4] |

| Skin Irritation, Category 2 | ❗ | Causes skin irritation.[4] |

| Eye Irritation, Category 2A | ❗ | Causes serious eye irritation.[4] |

| Specific target organ toxicity — Single exposure, Category 3 (Respiratory tract irritation) | ❗ | May cause respiratory irritation.[4] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment. The primary goal is to minimize exposure and prevent accidental contact with incompatible materials.

Engineering Controls: The First Line of Defense

-

Ventilation: Always handle Potassium nitrate-15N in a well-ventilated area to minimize the concentration of airborne dust.[8][11] For procedures that may generate significant dust, such as weighing or transferring large quantities, a certified chemical fume hood is mandatory.[7][12]

-

Designated Work Area: Establish a designated area for working with oxidizing agents. This area should be free of combustible materials like paper, wood, and flammable solvents.[7][13]

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[14]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Tightly fitting safety goggles with side shields are the minimum requirement.[8] For tasks with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[14]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[12] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.[15]

-

Protective Clothing: A lab coat is mandatory.[12] For larger-scale operations, a chemical-resistant apron and sleeves may be necessary.[12] All protective clothing should be removed before leaving the laboratory.[14]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator appropriate for the concentration and type of dust should be used.[8]

PPE Selection Workflow

Caption: A decision-making workflow for selecting appropriate PPE based on the experimental task.

Handling and Storage: Preventing Incidents Through Proactive Measures

The inherent oxidizing nature of Potassium nitrate-15N necessitates strict protocols for its handling and storage to prevent accidental reactions.

Prudent Handling Practices

-

Avoid Incompatibilities: Keep Potassium nitrate-15N away from combustible materials (wood, paper, oil), organic materials, and reducing agents.[6][7]

-

Control Ignition Sources: Prohibit smoking, open flames, and spark-producing equipment in the vicinity of handling and storage areas.[5]

-

Minimize Dust Generation: Handle the solid material gently to avoid creating dust.[11] Use non-sparking tools for transfers.[8]

-

Work in a Clean Environment: Ensure the work area is clean and free of contaminants. Never return unused material to the original container to avoid contamination.[13][16]

Secure and Segregated Storage

-

Container Integrity: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[8][15]

-

Segregation: Store Potassium nitrate-15N separately from all incompatible materials, particularly flammable and combustible substances.[6][12] Do not store on wooden shelves.[7][12]

-

Labeling: Ensure all containers are clearly labeled with the chemical identity and appropriate hazard warnings.[13]

Storage Compatibility Diagram

Caption: A visual representation of materials that should be stored separately from Potassium nitrate-15N.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to mitigating potential harm.

Spill Response

-

Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[14] Eliminate all ignition sources.[5]

-

Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or uncontrolled spills, contact your institution's emergency response team.

-

Contain and Clean:

-

Decontaminate: Once the spilled material is removed, decontaminate the area with water.[6]

-

Dispose: All spill cleanup materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[14]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[8] Seek medical attention if irritation persists.[9] |

| Inhalation | Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8] |

Experimental Protocol: Weighing and Dissolving Potassium Nitrate-15N

This protocol outlines the standard procedure for safely preparing a stock solution of Potassium nitrate-15N.

Objective: To accurately weigh a specified mass of solid Potassium nitrate-15N and dissolve it in a solvent to create a stock solution of a known concentration.

Materials:

-

Potassium nitrate-15N

-

Analytical balance

-

Weighing paper or boat

-

Spatula (non-sparking material recommended)

-

Volumetric flask

-

Appropriate solvent (e.g., deionized water)

-

Personal Protective Equipment (as determined by risk assessment)

Procedure:

-

Preparation:

-

Don all required PPE (safety goggles, lab coat, gloves).

-

Ensure the analytical balance is clean, level, and located in a draft-free area, preferably within a chemical fume hood if weighing larger quantities.

-

Designate a clean work area, ensuring no combustible or incompatible materials are present.

-

-

Weighing:

-

Place a clean weighing boat on the balance pan and tare the balance.

-

Carefully use a clean spatula to transfer the desired amount of Potassium nitrate-15N to the weighing boat. Avoid any spilling and minimize dust formation.

-

Record the exact mass of the compound.

-

-

Dissolution:

-

Carefully transfer the weighed solid into the volumetric flask. A funnel can be used to prevent spillage.

-

Rinse the weighing boat with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add the solvent to the flask, filling it to approximately half of its final volume.

-

Gently swirl the flask to dissolve the solid. Do not heat to expedite dissolution without a specific risk assessment, as this can increase the reactivity of the nitrate.

-

Once the solid is completely dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

-

Labeling and Storage:

-

Clearly label the volumetric flask with the name of the compound (Potassium nitrate-15N), the concentration, the solvent, the date of preparation, and your initials.

-

Store the solution in a cool, dark place, away from incompatible materials.

-

Disposal Considerations

All waste containing Potassium nitrate-15N, including contaminated spill cleanup materials and excess solutions, must be disposed of as hazardous waste.[14] Follow your institution's specific guidelines for hazardous waste disposal. Do not discharge to sewer systems.[8]

Conclusion

Potassium nitrate-15N is an invaluable tool in modern scientific research. By understanding its properties, adhering to rigorous safety protocols, and fostering a culture of safety awareness, researchers can harness its potential while ensuring a safe and secure laboratory environment. This guide serves as a foundational document; always consult the specific Safety Data Sheet for the material you are using and your institution's safety policies before commencing any work.

References

-

Potassium Nitrate-15N Safety Data Sheet. Novachem. [Link]

-

Hazardous Substance Fact Sheet: Potassium Nitrate. New Jersey Department of Health. [Link]

-

Potassium Nitrate MSDS. US EPA. [Link]

-

Oxidizing Chemicals SOP. Princeton University Environmental Health & Safety. [Link]

-

POTASSIUM NITRATE AR Safety Data Sheet. Loba Chemie. [Link]

-

Safety Data Sheet: Potassium nitrate. Chemos GmbH & Co.KG. [Link]

-

Safety Data Sheet: Potassium nitrate. Carl ROTH. [Link]

-

Standard Operating Procedure: Oxidizing Chemicals. Yale Environmental Health & Safety. [Link]

-

STANDARD OPERATING PROCEDURE: Oxidizers. University of Southern California Environmental Health & Safety. [Link]

-

Oxidizers - Lab Safety. Grand Valley State University. [Link]

-

Potassium-Nitrate-Technical-Grade-MSDS.pdf. Haifa Group. [Link]

-

Nitrogen-15 (N-15) - Stable Isotope Data & Safety Information (MSDS). Nakima Ltd. [Link]

-

Potassium Nitrate-15N, 98+ Atom % 15N. Yorlab. [Link]

-

15N Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

-

15N labeling. PROMETHEUS – Protocols. [Link]

Sources

- 1. isotope-amt.com [isotope-amt.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dl.novachem.com.au [dl.novachem.com.au]

- 5. lobachemie.com [lobachemie.com]

- 6. research.wayne.edu [research.wayne.edu]

- 7. mtpinnacle.com [mtpinnacle.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. isotope.com [isotope.com]

- 11. haifa-group.com [haifa-group.com]